molecular formula C24H26N2O2 B13392755 2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid

2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid

Cat. No.: B13392755
M. Wt: 374.5 g/mol
InChI Key: RZNUIYPHQFXBAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid involves several steps. One common method starts with the preparation of ®-1-Boc-3-hydroxypyrrolidine, which is then reacted with 1-naphthalen-1-ylethylamine to form the intermediate. This intermediate undergoes further reactions, including deprotection and coupling with 4-bromophenylacetic acid, to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used to study the function of the calcium-sensing receptor (CaSR) in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of conditions related to calcium metabolism, such as hyperparathyroidism.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by acting as an agonist of the calcium-sensing receptor (CaSR). This receptor is involved in regulating calcium homeostasis in the body. By binding to CaSR, the compound mimics the action of calcium, leading to the activation of downstream signaling pathways that regulate calcium levels .

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid

InChI

InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)

InChI Key

RZNUIYPHQFXBAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O

Origin of Product

United States

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